molecular formula C34H46N4O6 B549361 N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine CAS No. 89352-67-0

N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine

Cat. No.: B549361
CAS No.: 89352-67-0
M. Wt: 606.8 g/mol
InChI Key: BGJPRBZZLWCLJW-AWCRTANDSA-N
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Description

Physical and Chemical Properties Analysis

N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine is soluble in DMSO. One of the major limitations is its hydrophobic nature, which makes it difficult to formulate as a drug or biomaterial.

Scientific Research Applications

1. Synthesis and Biological Properties in Peptide Research

N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine's related peptides have been studied for their synthesis and biological properties. For instance, the corticotropin 1-18 peptide and its analogs, which incorporate amino acids like alpha-aminoisobutyric acid and phenylalanine, have been synthesized and analyzed for their adrenal-stimulating properties (Inouye, Watanabe, Namba, & Otsuka, 1970).

2. Enzymatic Stability and Modifications

Research on the enzymatic stability and modifications of peptides containing amino acids similar to those in this compound has been conducted. For example, the stability of opioid peptides like leucine-enkephalin, which shares structural similarities, has been examined under various conditions to understand their proteolytic stability (Jakas & Horvat, 2004).

3. Transport and Metabolism Studies

The transport and metabolism of amino acids related to those in this compound have been studied in different biological systems. For instance, the uptake and metabolism of amino acids like leucine and phenylalanine have been analyzed in human physiology to understand their metabolic pathways (Matthews, Marano, & Campbell, 1993).

Safety and Hazards

The safety data sheet for N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine involves the coupling of five amino acids using solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Tyr-OH", "Fmoc-alpha-aminobutyric acid-OH", "Fmoc-Phe-OH", "Fmoc-Leu-OH", "Diallyl amine", "HCTU", "N,N-Diisopropylethylamine (DIPEA)", "Piperidine", "Dichloromethane (DCM)", "N,N-dimethylformamide (DMF)", "Diethyl ether", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "Ethanol", "Acetic anhydride" ], "Reaction": [ "Step 1: Fmoc-Tyr-OH is coupled with Fmoc-alpha-aminobutyric acid-OH using HCTU and DIPEA in DMF to obtain Fmoc-Tyr-alpha-aminobutyric acid-OH.", "Step 2: Fmoc-Tyr-alpha-aminobutyric acid-OH is coupled with Fmoc-Phe-OH using HCTU and DIPEA in DMF to obtain Fmoc-Tyr-alpha-aminobutyric acid-Phe-OH.", "Step 3: Fmoc-Tyr-alpha-aminobutyric acid-Phe-OH is coupled with Fmoc-Leu-OH using HCTU and DIPEA in DMF to obtain Fmoc-Tyr-alpha-aminobutyric acid-Phe-Leu-OH.", "Step 4: Diallyl amine is coupled with Fmoc-Tyr-alpha-aminobutyric acid-Phe-Leu-OH using HCTU and DIPEA in DMF to obtain Fmoc-Tyr-alpha-aminobutyric acid-Phe-Leu-N,N-Diallyl-OH.", "Step 5: The Fmoc protecting group is removed using piperidine in DMF to obtain Tyr-alpha-aminobutyric acid-Phe-Leu-N,N-Diallyl-OH.", "Step 6: The N,N-Diallyl group is deprotected using TFA and TIS in DCM to obtain Tyr-alpha-aminobutyric acid-Phe-Leu-NH2.", "Step 7: The peptide is cyclized using acetic anhydride in ethanol to obtain N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine." ] }

CAS No.

89352-67-0

Molecular Formula

C34H46N4O6

Molecular Weight

606.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C34H46N4O6/c1-7-18-38(19-8-2)29(22-25-14-16-26(39)17-15-25)31(41)37-34(5,6)33(44)36-27(21-24-12-10-9-11-13-24)30(40)35-28(32(42)43)20-23(3)4/h7-17,23,27-29,39H,1-2,18-22H2,3-6H3,(H,35,40)(H,36,44)(H,37,41)(H,42,43)/t27-,28-,29-/m0/s1

InChI Key

BGJPRBZZLWCLJW-AWCRTANDSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C

Appearance

White lyophilised solid

boiling_point

892.7ºC at 760 mmHg

melting_point

N/A

Purity

>98%

sequence

YXXFL(Modifications: Tyr-1 = N,N-diallyl-Tyr, X = Aib)

solubility

Soluble in DMSO

storage

-20°C

Synonyms

ICI 174864
ICI-174864
N,N-diallyl-Tyr-Aib-Phe-Leu
N,N-diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine
Reactant of Route 2
N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine
Reactant of Route 3
N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine
Reactant of Route 4
N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine
Reactant of Route 5
N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine
Reactant of Route 6
N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine

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